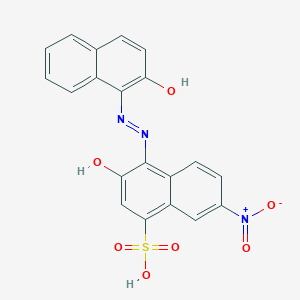
Erio chromeblack
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erio chromeblack is a complex organic compound known for its vibrant color properties. It is commonly used as a dye and is known by the name C.I. Mordant Black 11. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro- typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 3-hydroxy-7-nitro-1-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the precise control of pH, temperature, and reactant concentrations to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Erio chromeblack undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye chemistry.
Reduction: The azo group can be reduced to form amines, which can further react to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine, bromine, and nitric acid.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and their derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Erio chromeblack has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed as a staining agent in histological studies to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Wirkmechanismus
The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in dyeing processes where the compound binds to fabric fibers. The molecular targets include aromatic rings and functional groups that interact with the azo linkage, leading to the formation of stable complexes.
Vergleich Mit ähnlichen Verbindungen
- 1-Naphthalenesulfonic acid, 4-hydroxy-1-naphthalenyl azo-7-nitro-
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 4-Hydroxy-1-naphthalenesulfonic acid
Comparison: Erio chromeblack is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in dyeing and analytical techniques.
Eigenschaften
CAS-Nummer |
16279-54-2 |
|---|---|
Molekularformel |
C20H13N3O7S |
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H13N3O7S/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30/h1-10,24-25H,(H,28,29,30) |
InChI-Schlüssel |
SXYCCJAPZKHOLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O |
Key on ui other cas no. |
16279-54-2 |
Verwandte CAS-Nummern |
3618-58-4 (mono-hydrochloride salt) 75790-88-4 (mono-potassium salt) |
Synonyme |
diamond black eriochrome black A eriochrome black A, monopotassium salt eriochrome black A, monosodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















